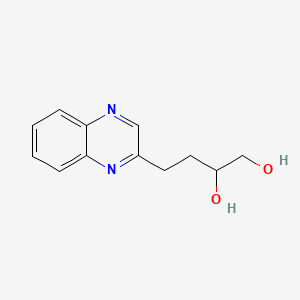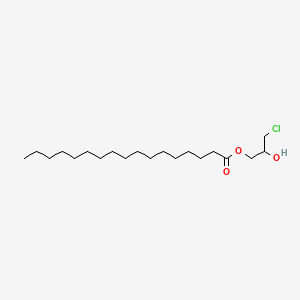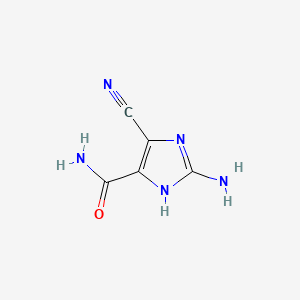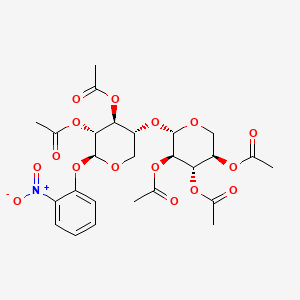![molecular formula C14H27NO4 B562051 N-(t-Boc)-N-Ethyl-3-(2-Methyl-[1,3]dioxolan-2-yl)propylamin CAS No. 887353-49-3](/img/structure/B562051.png)
N-(t-Boc)-N-Ethyl-3-(2-Methyl-[1,3]dioxolan-2-yl)propylamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine is a compound that features a tert-butoxycarbonyl (t-Boc) protecting group, an ethyl group, and a 1,3-dioxolane ring. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its stability and reactivity.
Wissenschaftliche Forschungsanwendungen
N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Utilized in the preparation of biologically active compounds, such as enzyme inhibitors.
Medicine: Employed in the synthesis of pharmaceutical compounds, particularly those requiring protection of amine groups during synthesis.
Industry: Used in the production of fine chemicals and specialty materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the dioxolane ring: This step involves the reaction of a suitable aldehyde or ketone with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring.
Alkylation: The protected amine is then alkylated with an appropriate alkyl halide under basic conditions to introduce the ethyl group.
Industrial Production Methods
Industrial production methods for N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine can undergo several types of reactions:
Deprotection: The t-Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution: The ethyl group can be substituted with other alkyl groups using appropriate alkyl halides and bases.
Oxidation and Reduction: The dioxolane ring can be opened under oxidative or reductive conditions, depending on the reagents used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Alkyl halides, bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Deprotection: Produces the free amine.
Substitution: Produces various alkylated derivatives.
Oxidation/Reduction: Produces open-chain derivatives of the dioxolane ring.
Wirkmechanismus
The mechanism of action of N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine largely depends on its role as a protecting group or intermediate in chemical reactions. The t-Boc group protects the amine from unwanted reactions, allowing selective reactions to occur at other sites. Upon deprotection, the free amine can participate in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(t-Boc)-N-methyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine: Similar structure but with a methyl group instead of an ethyl group.
N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)butylamine: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine is unique due to its specific combination of protecting group, alkyl chain, and dioxolane ring, which provides a balance of stability and reactivity useful in various synthetic applications.
Eigenschaften
IUPAC Name |
tert-butyl N-ethyl-N-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4/c1-6-15(12(16)19-13(2,3)4)9-7-8-14(5)17-10-11-18-14/h6-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDLJCSPXSOXAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC1(OCCO1)C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652488 |
Source


|
| Record name | tert-Butyl ethyl[3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887353-49-3 |
Source


|
| Record name | tert-Butyl ethyl[3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine](/img/structure/B561976.png)









